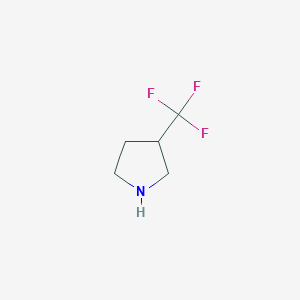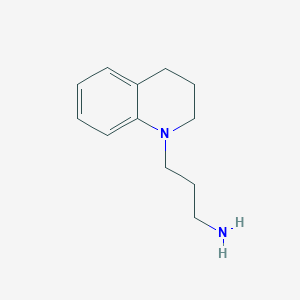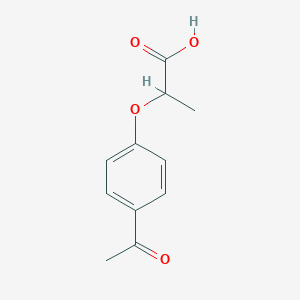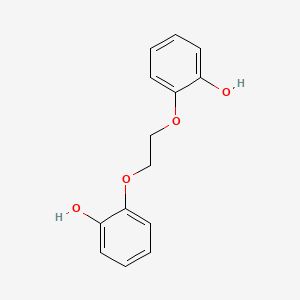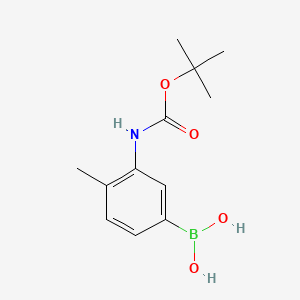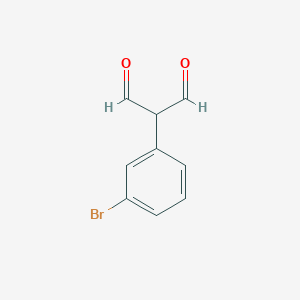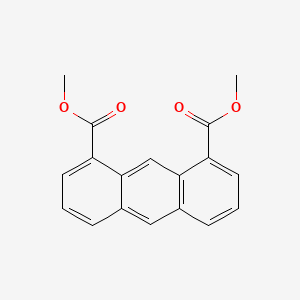
Dimethyl 1,8-Anthracenedicarboxylate
説明
Dimethyl 1,8-Anthracenedicarboxylate (DMAE) is a synthetic organic compound that belongs to the family of aromatic hydrocarbons. It is also known as 1,8-Anthracenedicarboxylic Acid Dimethyl Ester .
Molecular Structure Analysis
The molecular formula of Dimethyl 1,8-Anthracenedicarboxylate is C18H14O4 . Its molecular weight is 294.31 . The compound is solid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
Dimethyl 1,8-Anthracenedicarboxylate is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal . The melting point ranges from 102.0 to 106.0 degrees Celsius .
科学的研究の応用
Polymer Synthesis
Dimethyl 1,8-Anthracenedicarboxylate has been utilized in the synthesis of polyesters and copolyesters. The inclusion of this monomer results in thermally stable polymers, with the anthracenecarboxylate unit enhancing the glass transition and melting points. These characteristics make it a valuable component in creating high-performance polymers with improved thermal properties (Collard & Schiraldi, 2002).
Optical Properties in Polymers
In another application, dimethyl 1,8-Anthracenedicarboxylate and similar compounds have been explored as fluorescent optical brightening agents in condensation polymers. When copolymerized with poly(ethylene terephthalate), these materials demonstrate blue fluorescence, which is significant for applications requiring optical brightening properties (Connor, Kriegel, Collard, Liotta, & Schiraldi, 2000).
Fluorescence Study
The fluorescence properties of 1,8-Anthracenedicarboxylic acid, a derivative of dimethyl 1,8-Anthracenedicarboxylate, have been studied extensively. These studies include pH-fluorescence titration and interaction with metal ions and organic guests, highlighting its potential in sensor applications and fluorescence-based detection techniques (Kim, Bae, Kwon, Kim, Choi, & Yoon, 2001).
Polymer Modification
Dimethyl 1,8-Anthracenedicarboxylate is also employed in the modification of functional copolymers. The anthracene units in these copolymers are reactive and undergo Diels–Alder reactions, allowing the creation of polymers with diverse properties, such as hydrophobic or hydrophilic characteristics. This aspect is crucial for developing materials with specific surface properties and applications (Vargas, Kriegel, Collard, & Schiraldi, 2002).
Synthesis and Characterization of Polyesters
The compound is instrumental in synthesizing polyesters, where it acts as a monomer. These polyesters, like Poly(alkylene 2,6-anthracenedicarboxylate)s, show higher glass transition and melting temperatures compared to their analogs, making them suitable for advanced material applications (Kriegel, Collard, Liotta, & Schiraldi, 2001).
特性
IUPAC Name |
dimethyl anthracene-1,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYSIEHCBBJETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413937 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,8-Anthracenedicarboxylate | |
CAS RN |
93655-34-6 | |
| Record name | Dimethyl 1,8-Anthracenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



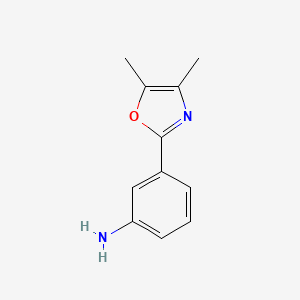
![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)
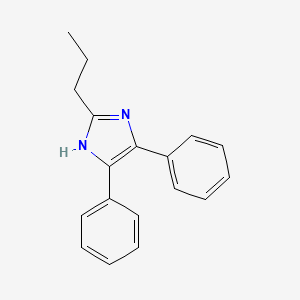
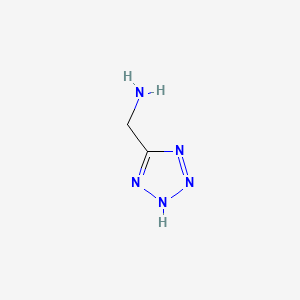
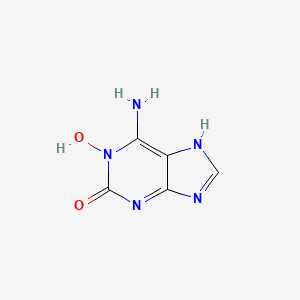
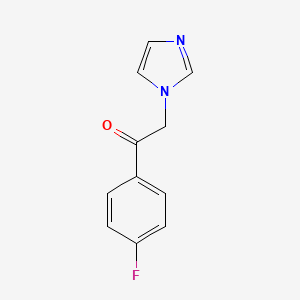
![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)
